1-Bromo-2,4-diphenyl-benzene
Description
Significance of Aryl Bromides as Precursors in Advanced Organic Synthesis
Aryl bromides, which are organic compounds where a bromine atom is directly attached to an aromatic ring, are fundamental building blocks in organic synthesis. fiveable.me Their importance stems largely from the chemical properties of the carbon-bromine bond. This bond is polarized and weaker than carbon-chlorine or carbon-fluorine bonds, making the bromine atom a good leaving group in a variety of chemical reactions. fiveable.mevulcanchem.com
The reactivity of aryl bromides makes them highly valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds, which is a central goal in the synthesis of complex molecules, including pharmaceuticals and functional materials. acs.orgnih.gov They are frequently employed in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. acs.orgchemicalbook.com These reactions allow for the precise and efficient construction of intricate molecular architectures.
Furthermore, aryl bromides are more reactive than aryl chlorides in certain reactions like nucleophilic aromatic substitution (SNAr), due to the superior leaving group ability of bromide. fiveable.me The presence of electron-withdrawing groups on the aromatic ring can further enhance this reactivity. fiveable.me The versatility and reliability of reactions involving aryl bromides have established them as indispensable tools for synthetic chemists. acs.orgrsc.org
Overview of Diphenylbenzene Core Structures in Modern Organic Materials Science
Diphenylbenzene, also known as terphenyl, consists of a central benzene (B151609) ring linked to two phenyl groups. biosynth.comsolubilityofthings.comsolubilityofthings.com This core structure is a key component in the field of organic materials science, particularly in the development of organic electronics. The extended π-conjugated system of the diphenylbenzene framework imparts desirable electronic and photophysical properties.
The planarity and rigidity of the diphenylbenzene structure can facilitate effective π-π stacking interactions between molecules, which is crucial for charge transport in organic semiconductors. solubilityofthings.com Derivatives of diphenylbenzene are investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often serving as hole transport materials or as part of the emissive layer. smolecule.com
The thermal stability of the diphenylbenzene core is another significant advantage, making materials derived from it suitable for use in devices that operate at elevated temperatures. solubilityofthings.comsolubilityofthings.com By modifying the diphenylbenzene skeleton with various functional groups, scientists can fine-tune its electronic properties, solubility, and solid-state morphology to optimize performance in specific applications. The combination of a diphenylbenzene core with a reactive handle like a bromine atom, as seen in 1-Bromo-2,4-diphenyl-benzene, provides a versatile platform for synthesizing novel and complex functional organic materials.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYRANGXOOPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289713 | |
| Record name | 4'-bromo-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60631-83-6 | |
| Record name | NSC63063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-bromo-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 2,4 Diphenyl Benzene and Congeneric Derivatives
Strategies for the Construction of the Diphenylbenzene Skeleton
The creation of the central diphenylbenzene framework is a critical first step in the synthesis of 1-bromo-2,4-diphenyl-benzene. This is typically achieved through the formation of new carbon-carbon bonds, linking phenyl groups to a central benzene (B151609) ring.
Metal-Catalyzed Cross-Coupling Approaches to Aryl-Aryl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-aryl bonds, offering high efficiency and functional group tolerance. wiley-vch.de
The Suzuki-Miyaura coupling is a widely utilized method for synthesizing biaryl and polyaryl compounds. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org The versatility of this reaction allows for the coupling of various aryl partners. organic-chemistry.org For instance, the synthesis of biphenyl-based arsine ligands has been accomplished through a Suzuki-Miyaura reaction between (2-bromophenyl)diphenylarsine and various arylboronic acids, yielding the desired biarylarsines in high yields (80-99%). rsc.org
The general catalytic cycle of the Suzuki coupling involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for the reaction's success. libretexts.orgorganic-chemistry.org For example, Pd(PPh₃)₄ and Pd₂(dba)₃ are frequently used palladium catalysts. wiley-vch.de The reaction is often carried out in the presence of a base, such as potassium carbonate, to activate the boronic acid. scielo.org.mx
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,6-dibromo-1,4-bis-TBS-oxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | ~75% | |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Variable | scielo.org.mx |
| (2-Bromophenyl)diphenylarsine | Arylboronic acids | Not specified | Not specified | Not specified | 80-99% | rsc.org |
The Stille coupling provides another powerful method for C-C bond formation, reacting an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its versatility and tolerance of a wide range of functional groups. wikipedia.orglibretexts.org The R¹ group attached to the tin is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org
A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.delibretexts.org The transmetalation step is often rate-determining. wikipedia.org
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for C-C Bond Formation
Grignard Reagent Mediated Synthesis of Diphenylbenzene Frameworks
Grignard reagents (R-Mg-X) are highly reactive organomagnesium compounds widely used for forming new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com They can be employed in the synthesis of diphenylbenzene frameworks. For example, the reaction of an aryl Grignard reagent, such as 3,5-bis[(trifluoromethyl)phenyl]magnesium bromide, with a suitable precursor can lead to the formation of m-terphenyl (B1677559) compounds. dntb.gov.ua
The preparation of Grignard reagents requires anhydrous conditions, as they react readily with protic solvents like water. sigmaaldrich.commiracosta.edu The reaction is typically initiated by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgsigmaaldrich.com
Direct Lithiation and Subsequent Electrophilic Quenching for Benzene Ring Functionalization
Direct lithiation involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium, often in the presence of a directing group. researchgate.netthieme-connect.de This method allows for the regioselective functionalization of aromatic rings. The resulting aryllithium species can then be reacted with an electrophile to introduce a desired substituent. thieme-connect.de For example, the reaction of 1-bromo-2,4,6-triphenylbenzene with two equivalents of n-butyllithium results in a metal-bromine exchange followed by metalation of a C-H bond. nih.gov
Regioselective Bromination Techniques for Aromatic Systems
Once the diphenylbenzene skeleton is constructed, the final step is the introduction of a bromine atom at a specific position. Regioselective bromination is crucial for obtaining the desired isomer.
Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the ring, as well as the reaction conditions. mdpi.com For instance, in the synthesis of 1-bromo-2,4-dichlorobenzene, bromine is added to m-dichlorobenzene in the presence of a Lewis acid catalyst like ferric chloride. prepchem.com
N-Bromosuccinimide (NBS) is a versatile reagent for regioselective bromination, particularly when used with silica (B1680970) gel or in specific solvents. mdpi.com The choice of brominating agent and reaction conditions, such as temperature and solvent polarity, can significantly impact the regioselectivity of the bromination. mdpi.com For example, polar aprotic solvents can favor para-substitution, and low temperatures can enhance selectivity. In some cases, a radical initiator like benzoyl peroxide is used with NBS for bromination. unh.edu
Direct Halogenation Methods Utilizing Specialized Brominating Agents
Direct halogenation of an existing aromatic core represents the most straightforward approach to introducing a halogen substituent. However, for a substrate such as 1,3-diphenylbenzene (the parent structure of the target molecule), achieving the desired regioselectivity for this compound is a significant chemical challenge.
The two phenyl substituents on the central benzene ring are ortho- and para-directing activators for electrophilic aromatic substitution. In 1,3-diphenylbenzene, the positions available for substitution are C2, C4, C5, and C6. Based on electronic effects, the most activated positions are 4 and 6 (ortho to one phenyl ring, para to the other) and position 2 (ortho to both phenyl rings). Position 5 is ortho to the C4-phenyl group and meta to the C2-phenyl group. The target isomer, this compound, requires substitution at a position that is ortho to the C2-phenyl group but meta to the C4-phenyl group. Standard electrophilic bromination conditions, such as bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS), would likely yield a mixture of products, with substitution favoring the more electronically activated 4-, 5-, and 6-positions, making the isolation of the desired 1-bromo isomer difficult and low-yielding. wikipedia.orgharvard.edu
To overcome these regiochemical challenges, modern organic synthesis has moved towards specialized catalytic systems that can direct halogenation to specific, less electronically favored positions. While a specific protocol for the direct synthesis of this compound is not prominently documented, the use of advanced catalytic methods represents a promising research direction. For instance, peptide-catalyzed asymmetric bromination has been shown to achieve high levels of enantioselectivity and, by extension, regioselectivity in the synthesis of complex biaryl and terphenyl atropisomers. sioc-journal.cn Similarly, palladium-catalyzed C-H activation and halogenation, employing transient directing groups, allows for the selective functionalization of specific C-H bonds that are otherwise unreactive. researchgate.net These methods underscore the principle that specialized reagents can override inherent electronic preferences to furnish specific isomers.
Table 1: Common Brominating Agents and Their General Application
| Brominating Agent | Catalyst/Conditions | Typical Application | Selectivity |
|---|---|---|---|
| Bromine (Br₂) | FeBr₃ or AlCl₃ | Electrophilic bromination of aromatic rings. | Follows electronic directing effects; generally para/ortho to activating groups. |
| N-Bromosuccinimide (NBS) | Acid catalyst or light | Bromination of activated aromatic rings, allylic and benzylic positions. mdpi.com | Highly regioselective for activated positions (e.g., para to -OH, -OR). wikipedia.org |
| Dimethyl Sulfoxide (DMSO) / HBr | Oxidative system | Mild bromination of various arenes and heteroarenes. libretexts.org | Generally follows electronic directing effects. |
| Peptide-based Catalysts | Specific peptide sequence | Atroposelective bromination of biaryls and terphenyls. sioc-journal.cn | High regioselectivity and stereoselectivity controlled by the catalyst structure. |
Controlled Introduction of Bromine via Precursor Functionalization Pathways
A more controlled and widely practiced strategy for synthesizing complex substituted aromatics like this compound involves the functionalization of a carefully chosen precursor. This approach builds the molecule in a stepwise manner, ensuring the correct placement of each substituent. Two primary pathways are considered: constructing the terphenyl skeleton with the bromine atom already incorporated, and modifying a pre-formed terphenyl scaffold.
A. Terphenyl System Construction via Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between aryl groups. wikipedia.orgnih.gov This strategy allows for the methodical construction of the this compound core by coupling an appropriately substituted halo-benzene with phenylboronic acid.
A plausible retrosynthetic approach begins with a tri-substituted benzene ring, such as 1,3-dibromo-5-iodobenzene (B9818). The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions allows for selective initial coupling. The synthesis would proceed as follows:
First Suzuki-Miyaura Coupling: 1,3-dibromo-5-iodobenzene is reacted with one equivalent of phenylboronic acid in the presence of a palladium catalyst. The reaction selectively occurs at the iodo-substituted position to yield 1,3-dibromo-5-phenylbenzene.
Second Suzuki-Miyaura Coupling: The resulting dibromo-phenylbenzene is then subjected to a second Suzuki coupling with another equivalent of phenylboronic acid. Under appropriate conditions, one of the bromine atoms is substituted to form the final this compound product. Controlling the stoichiometry and reaction conditions is crucial to prevent double substitution.
This stepwise approach provides excellent control over the final substitution pattern, making it a highly rational route to the target molecule.
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reaction
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(dppf)Cl₂] wikipedia.org | Catalyzes the C-C bond formation. |
| Ligand | PPh₃, PCy₃, SPhos, X-Phos | Stabilizes the palladium center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH wikipedia.org | Activates the organoboron species for transmetalation. |
| Solvent System | Toluene, Dioxane, THF, DMF, often with water wikipedia.org | Solubilizes reactants and facilitates the reaction. |
| Aryl Halide | 1,3-dibromo-5-iodobenzene | One of the coupling partners (electrophile). |
| Organoboron Reagent | Phenylboronic acid | The other coupling partner (nucleophile source). |
B. Functional Group Interconversion on a Pre-formed Terphenyl Scaffold
An alternative precursor functionalization strategy involves synthesizing an intermediate terphenyl molecule and then converting an existing functional group into the desired bromine atom. The Sandmeyer reaction is a classic and effective method for this type of transformation, converting a primary aromatic amine into a halide. nih.govossila.com
The synthesis via this pathway involves two main stages:
Synthesis of the Precursor 2,4-Diphenylaniline (B1601683): The key intermediate for this route is 2,4-diphenylaniline (also known as 4'-amino-1,1':3',1''-terphenyl). This compound can be prepared using modern cross-coupling methods such as the Buchwald-Hartwig amination. preprints.orggoogle.com For example, a double Buchwald-Hartwig amination of a dihalobenzene like 1,3-dibromobenzene (B47543) with aniline (B41778), or sequential Suzuki couplings followed by amination, could be employed to synthesize the required terphenyl amine scaffold.
The Sandmeyer Reaction: The synthesized 2,4-diphenylaniline is then converted to the target this compound. This is a two-step process:
Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr) at low temperatures (0–5 °C), to form a diazonium salt.
Copper-Catalyzed Bromination: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). nih.gov This catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and installing the bromine atom onto the aromatic ring to yield the final product.
This pathway offers a high degree of certainty in the final placement of the bromine atom, contingent on the successful synthesis of the aniline precursor.
Table 3: General Conditions for the Sandmeyer Reaction
| Step | Reagents | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| Diazotization | NaNO₂, HBr (aq) | Water | 0–5 °C | Conversion of the primary amine to a diazonium salt. |
| Substitution | Copper(I) Bromide (CuBr) | Water | Room Temp. to 50 °C | Catalytic replacement of the diazonium group with bromine. |
Reactivity and Mechanistic Investigations of 1 Bromo 2,4 Diphenyl Benzene
Cross-Coupling Reactions Leading to Carbon-Carbon Bond Formation
Cross-coupling reactions are fundamental tools in organic synthesis, and aryl bromides like 1-bromo-2,4-diphenyl-benzene are common starting materials. These reactions, typically catalyzed by transition metals, allow for the precise construction of complex molecular architectures.
Palladium catalysis is a cornerstone of modern organic chemistry, offering highly efficient and selective methods for C-C bond formation. cnr.it The bromine atom in this compound serves as an excellent handle for oxidative addition to a Pd(0) center, initiating the catalytic cycle for various transformations. vulcanchem.com
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is a premier method for creating biaryl linkages. For substrates like this compound, advanced strategies focus on achieving high efficiency and turnover numbers, even with sterically hindered or complex polyhalogenated systems.
One advanced approach involves the use of highly active N-heterocyclic carbene (NHC) palladium catalysts. For instance, the complex trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride has proven to be an excellent catalyst for multiple Suzuki-Miyaura couplings of polybromoarenes. beilstein-journals.org These catalysts exhibit strong sigma-donating properties that may stabilize key intermediates in the catalytic cycle. beilstein-journals.org Research has demonstrated that such catalysts can efficiently convert polybromo substrates into fully arylated derivatives with high turnover numbers. beilstein-journals.org
The reaction conditions for these advanced couplings are often optimized for efficiency. A typical procedure involves the aryl bromide, a boronic acid, a palladium catalyst, a phosphine (B1218219) ligand, and a base, heated in a suitable solvent like 1,4-dioxane. beilstein-journals.org
Table 1: Representative Suzuki-Miyaura Coupling of a Polybromoarene
| Substrate | Coupling Partner | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|---|---|
| 1,3,6,8-Tetrabromopyrene | Phenylboronic acid (4.8 equiv) | Complex 1 (2 mol %) | Triphenylphosphine (4 mol %) | NaOH (8 equiv) | 1,4-Dioxane | 8 | Not specified | beilstein-journals.org |
Complex 1: trans-Bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride
Another strategy involves understanding the relative reactivity of different carbon-halogen and carbon-oxygen bonds to achieve selective, successive couplings. Studies on substrates containing bromo, chloro, and ester functionalities have established a reactivity order of C–Br > C–O > C–Cl in palladium-catalyzed Suzuki-Miyaura reactions. acs.org This predictable reactivity allows for the stepwise functionalization of multifunctional molecules, enabling the synthesis of complex (benzyl)biphenyls from bromo-substituted precursors. acs.org
A powerful and atom-economical strategy in modern synthesis is the coupling of traditional cross-coupling reactions with direct C-H bond functionalization. cnr.itmdpi.com This approach avoids the need for pre-functionalized starting materials, shortening synthetic routes and reducing waste. cnr.it In the context of this compound, this could involve a palladium-catalyzed Suzuki coupling at the C-Br bond, followed by an intramolecular C-H activation/arylation on one of the pendant phenyl rings to form a new fused ring system.
Research has demonstrated the viability of this tandem approach. For example, fluoranthene (B47539) derivatives have been synthesized from 1,8-dibromonaphthalene (B102958) through an initial Suzuki coupling followed by an intramolecular C-H activation step. beilstein-journals.org This sequential process highlights how an initial C-C bond formation can be followed by a C-H functionalization event to build complex polycyclic aromatic hydrocarbons. beilstein-journals.org
The mechanism for these reactions typically involves an initial palladium-catalyzed intermolecular arylation (e.g., Suzuki coupling), followed by a direct intramolecular arylation step where the palladium catalyst activates a C-H bond on a nearby aromatic ring. beilstein-journals.org The directing group, which can be the newly introduced aryl group itself, positions the catalyst for the subsequent C-H cleavage. acs.org
Nickel-based catalysts have emerged as powerful, cost-effective, and highly reactive alternatives to palladium for cross-coupling reactions. nih.govwisc.edu They are particularly effective for activating aryl bromides and even less reactive aryl chlorides. rsc.org Nickel-catalyzed cross-electrophile coupling enables the direct reaction of two electrophiles, such as an aryl bromide and another organohalide, using a stoichiometric reductant, which offers advantages in terms of functional group tolerance and the use of readily available starting materials. wisc.edu
An important advancement is the use of electrochemistry to drive nickel-catalyzed couplings. For instance, the phosphorylation of aryl bromides has been achieved under mild, room-temperature conditions using constant-current electrolysis in an undivided cell. acs.org This method reconciles the anodic and cathodic processes to synergistically generate reactive nickel species of different oxidation states, facilitating the C-P bond formation. acs.org
Table 2: Conditions for Nickel-Catalyzed Electrochemical Phosphorylation of an Aryl Bromide
| Component | Role | Specific Reagent | Source |
|---|---|---|---|
| Aryl Halide | Substrate | 1-bromo-4-(trifluoromethyl)benzene | acs.org |
| P-Source | Coupling Partner | diethyl phosphite | acs.org |
| Catalyst | Catalyst Precursor | NiBr₂·3H₂O | acs.org |
| Ligand | Stabilizer | di-tBubpy | acs.org |
| Base | Proton Scavenger | Cs₂CO₃ | acs.org |
| Electrolyte | Charge Carrier | Et₄NPF₆ | acs.org |
| Solvent | Medium | DMA | acs.org |
| Cell Type | Apparatus | Undivided cell with RVC anode/cathode | acs.org |
di-tBubpy: 4,4′-Di-tert-butyl-2,2′-bipyridyl; DMA: Dimethylacetamide; RVC: Reticulated vitreous carbon
The proposed mechanism for such electrochemical reactions involves the reduction of a Ni(II) precursor at the cathode to generate a Ni(I) or Ni(0) species. This species then undergoes oxidative addition with the aryl bromide. The resulting organonickel intermediate can then engage with the coupling partner to form the final product after reductive elimination. nih.govacs.org
Visible-light photoredox catalysis has become a transformative tool for organic synthesis, enabling the formation of C-C bonds under exceptionally mild conditions. rsc.org This method uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. Aryl bromides can be activated via reduction by an excited-state photocatalyst to form an aryl radical. uni-regensburg.de
A common strategy involves using an organic dye, such as 1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene (4CzIPN), or an iridium complex, like fac-Ir(ppy)₃, as the photocatalyst. rsc.orgacs.org In the presence of a sacrificial electron donor, the excited photocatalyst can reduce the aryl bromide to generate an aryl radical. uni-regensburg.de This highly reactive intermediate can then participate in various bond-forming reactions.
For example, a novel ortho-dearomative cyclization has been developed where an aryl bromide is coupled with an alkyne. acs.org The reaction is initiated by the photocatalytic generation of a radical from the aryl bromide, which then adds to the alkyne. The resulting vinyl radical subsequently attacks the aromatic ring in an intramolecular fashion to construct a spirocyclic system. acs.org This demonstrates the power of photocatalysis to unlock unique reaction pathways that are difficult to access through traditional thermal methods.
While cross-coupling reactions are dominant, the bromine atom of this compound can also be replaced through nucleophilic substitution. The feasibility and mechanism of these reactions on aryl halides depend heavily on the substitution pattern of the aromatic ring. libretexts.org
For aryl halides lacking strong electron-withdrawing groups ortho or para to the halogen, such as this compound, the SNAr (addition-elimination) mechanism is generally disfavored due to the high energy of the intermediate Meisenheimer complex. libretexts.org The SNAr mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate, followed by the elimination of the halide leaving group. libretexts.org This pathway is significantly accelerated by the presence of electron-withdrawing groups (like nitro groups) that can stabilize the negative charge. libretexts.orgias.ac.in
Table 3: Relative Reaction Rates for Nucleophilic Aromatic Substitution of Halogenonitrobenzenes with Aniline (B41778)
| Substrate | Relative Rate (Br > Cl > I) | Source |
|---|---|---|
| 2,4-Dinitro-1-bromobenzene | 32.13 | ias.ac.in |
| 2,4-Dinitro-1-chlorobenzene | 23.86 | ias.ac.in |
| 2,4-Dinitro-1-iodobenzene | 8.886 | ias.ac.in |
Rates are k x 10⁵ l.mol⁻¹s⁻¹ in alcohol at 30°C. Data illustrates the effect of the leaving group in an activated system.
For unactivated aryl halides like this compound, nucleophilic substitution typically requires harsh conditions (high temperatures and pressures) or the use of very strong bases like sodium amide (NaNH₂). libretexts.orgmasterorganicchemistry.com Under these strong basic conditions, the reaction can proceed through an elimination-addition mechanism involving a highly reactive "benzyne" intermediate. masterorganicchemistry.com This mechanism is initiated by the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of HBr to form the benzyne (B1209423). The nucleophile then adds to one of the carbons of the strained triple bond, followed by protonation to yield the substitution product. masterorganicchemistry.com A key feature of the benzyne mechanism is that it can lead to a mixture of substitution products if the benzyne is unsymmetrical.
Advanced Suzuki-Miyaura Coupling Strategies for Aryl Bromide Substrates
Nickel-Catalyzed Cross-Coupling Reactions
Electrophilic Aromatic Substitution Pathways
The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution reactions. ambeed.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The presence of the bromine atom and two phenyl groups on the benzene ring influences the rate and regioselectivity of these substitutions.
Generally, electrophilic aromatic substitution on a benzene ring proceeds through a two-step mechanism. msu.edu The first step involves the attack of the electrophile on the π-electron system of the benzene ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. msu.edu This step is typically the rate-determining step of the reaction. In the second, faster step, a proton is removed from the arenium ion by a base, restoring the aromaticity of the ring and yielding the substitution product. msu.edu
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2). msu.edu
Sulfonation: Introduction of a sulfonic acid group (-SO3H). msu.edu
Halogenation: Introduction of a halogen atom (e.g., Cl, Br). msu.edu
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R). ambeed.commsu.edu
Friedel-Crafts Acylation: Introduction of an acyl group (-COR). ambeed.commsu.edu
The directing effects of the existing substituents (bromo and phenyl groups) on the incoming electrophile are crucial in determining the isomeric composition of the product. The bromine atom is an ortho-, para-directing deactivator, while the phenyl groups are also ortho-, para-directing activators. The interplay of these electronic effects will dictate the position of further substitution on the central benzene ring.
Oxidation and Reduction Chemistry
The chemical compound this compound can participate in both oxidation and reduction reactions, leading to a variety of products. evitachem.com
Oxidation: Under specific conditions, this compound can be oxidized. For instance, the oxidation of related bromo-aromatic compounds can lead to the formation of carboxylic acids. In one study, 2,9-bis(bromomethyl)-4,7-diphenyl-1,10-phenanthroline was successfully converted to 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid using iron(III)porphyrins in combination with (diacetoxyiodo)benzene (B116549) as the oxidant. nih.gov This suggests that the phenyl and bromo-substituted benzene core of this compound could potentially be oxidized to form corresponding carboxylic acids or other oxygenated derivatives under suitable catalytic conditions.
Reduction: The bromine atom on the aromatic ring can be removed through reduction reactions. A common method for the reduction of aryl halides is the use of tributyltin hydride (Bu3SnH). For example, the reduction of 1-bromo-2-(2-phenyl-3-butenyl)benzene with Bu3SnH resulted in cyclization products, indicating the formation of an aryl radical intermediate upon cleavage of the carbon-bromine bond. researchgate.net Similarly, the reduction of bromo-2,6-bis(diphenylphosphanylmethyl)benzene with magnesium in tetrahydrofuran (B95107) leads to the formation of an organomagnesium reagent. researchgate.net
Electrochemical methods can also be employed for the reduction of aryl bromides. Studies on 1-bromo-2,4-dinitrobenzene (B145926) have shown that its radical anion can undergo cleavage of the carbon-bromine bond. researchgate.net This process can lead to the formation of new carbon-carbon bonds through dimerization or other coupling reactions. researchgate.net
Radical Pathways in Aryl Bromide Reactivity
The carbon-bromine bond in aryl bromides like this compound can undergo homolytic cleavage to form an aryl radical. This radical intermediate can then participate in a variety of reactions.
Free radical bromination can occur at the benzylic position if an alkyl group were present on one of the phenyl rings. khanacademy.org However, for this compound itself, radical reactions primarily involve the aryl bromide functionality.
One example of a radical pathway is seen in the reduction of aryl bromides with tributyltin hydride (Bu3SnH). The reaction of 1-bromo-2-(2-phenyl-3-butenyl)benzene with Bu3SnH proceeds through an o-(3-butenyl)phenyl radical intermediate, which then undergoes cyclization. researchgate.net This highlights the potential for intramolecular radical reactions in suitably substituted derivatives of this compound.
The bromination of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with bromine is another reaction that proceeds through a radical mechanism, yielding a complex mixture of bromo- and nitro-derivatives. mdpi.com This indicates that under certain conditions, the reaction of this compound with radical species could lead to substitution on the aromatic rings.
Furthermore, the formation of radical anions of aryl bromides, as observed in the electrochemical reduction of 1-bromo-2,4-dinitrobenzene, can lead to the cleavage of the C-Br bond and subsequent radical dimerization. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Brominated Diphenylbenzenes
Advanced Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Bromo-2,4-diphenyl-benzene, the protons on the aromatic rings would exhibit characteristic chemical shifts, typically in the range of 7.0-8.0 ppm. The integration of the signals would correspond to the number of protons in each unique chemical environment. The coupling patterns (e.g., doublets, triplets, multiplets) arising from spin-spin interactions between adjacent protons would provide critical information about the substitution pattern on the benzene (B151609) rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbon atom bonded to the bromine atom (the ipso-carbon), the carbons bearing the phenyl substituents, and the remaining aromatic carbons. The chemical shift of the ipso-carbon is influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com
A summary of expected NMR data is presented below.
| Analysis | Expected Observations for this compound |
| ¹H NMR | Aromatic protons would appear in the 7.0-8.0 ppm range. Signal multiplicity would reveal the connectivity of protons on the rings. |
| ¹³C NMR | Distinct signals for all 18 carbon atoms, with the C-Br signal showing a characteristic shift due to the heavy atom effect. stackexchange.com |
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition and confirming the molecular weight of a compound with high accuracy.
For this compound (C₁₈H₁₃Br), HRMS would show a molecular ion peak corresponding to its exact mass. nih.gov The presence of bromine would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of a monobrominated compound. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula and assessing the purity of the sample.
Table of Expected HRMS Data:
| Property | Value for C₁₈H₁₃Br |
|---|---|
| Molecular Formula | C₁₈H₁₃Br |
| Monoisotopic Mass | 308.0201 g/mol |
| Average Mass | 309.20 g/mol |
| Isotopic Pattern | Characteristic M, M+2 pattern due to ⁷⁹Br/⁸¹Br isotopes. |
While the theoretical mass is known, specific experimental HRMS reports for this compound were not found in the reviewed literature.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic nature. Key expected vibrational modes include:
C-H stretching: Aromatic C-H bonds typically show stretching vibrations above 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
C-H bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene rings.
C-Br stretching: The carbon-bromine bond would exhibit a stretching vibration at lower frequencies, typically in the 600-500 cm⁻¹ range.
Table of Expected FT-IR Data:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | >3000 |
| Aromatic C=C stretch | 1600-1450 |
| C-H out-of-plane bend | 900-675 |
Specific experimental FT-IR spectra for this compound are not available in the public databases searched.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.
No published crystal structure for this compound was found in the major crystallographic databases. However, analysis of closely related brominated terphenyl or biphenyl (B1667301) structures can provide insight into the expected structural features. iucr.orgsemanticscholar.orgiucr.orgresearchgate.net
Analysis of Molecular Conformation and Intramolecular Geometry
A crystallographic study of this compound would reveal the precise bond lengths and angles within the molecule. Of particular interest would be the dihedral angles between the central brominated benzene ring and the two flanking phenyl groups. Steric hindrance between the ortho-phenyl group and the bromine atom, as well as between adjacent phenyl rings, would likely lead to a non-planar conformation where the phenyl rings are twisted out of the plane of the central ring.
Table of Expected Intramolecular Geometric Parameters:
| Parameter | Expected Observation |
|---|---|
| C-Br Bond Length | Approximately 1.90 Å |
| C-C Bond Lengths (Aromatic) | Approximately 1.39-1.41 Å |
| Dihedral Angles | Phenyl rings would be twisted relative to the central ring. |
Investigation of Intermolecular Interactions and Crystal Packing (e.g., π-stacking)
The way molecules of this compound pack in a crystal lattice is determined by a variety of intermolecular forces. These can include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding or π-stacking interactions.
π-stacking: The aromatic rings provide the opportunity for π-stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions play a significant role in the stabilization of the crystal structure. iucr.orgiucr.org
Halogen Bonding: The bromine atom could potentially participate in halogen bonding, acting as a Lewis acidic site that interacts with electron-rich atoms on neighboring molecules.
Analysis of the crystal packing would reveal how these non-covalent interactions guide the self-assembly of the molecules into a stable, three-dimensional lattice.
Theoretical and Computational Investigations of 1 Bromo 2,4 Diphenyl Benzene
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict molecular geometries, vibrational frequencies, and electronic properties of organic compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netfrontiersin.org
In conjugated systems like 1-bromo-2,4-diphenyl-benzene, the HOMO and LUMO are typically delocalized π-orbitals. DFT calculations are commonly used to determine the energies of these orbitals. For instance, studies on similar push-pull chromophores with a 2,5-diphenylthiophene (B121853) bridge have utilized DFT calculations at the B3LYP/6-311G*/GD3BJ level to estimate HOMO and LUMO energies, which show good correlation with experimental values derived from cyclic voltammetry. rsc.org The HOMO-LUMO gap can be tuned by altering substituents on the aromatic rings; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller gap. researchgate.net
| Compound Type | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) | Reference |
|---|---|---|---|---|---|
| Dioxin-like PCBs | DFT | N/A | N/A | ~4.87 | frontiersin.org |
| BN-1 (TADF Material) | Cyclic Voltammetry | -4.86 | -2.68 | 2.18 | chemrxiv.org |
| BN-8 (TADF Material) | Cyclic Voltammetry | -4.89 | -2.70 | 2.19 | chemrxiv.org |
| 2,5-diphenylthiophene derivatives | DFT/CV | -5.6 to -5.9 | -2.8 to -3.2 | 2.4 to 3.1 | rsc.org |
DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net The activation energy of a reaction is determined by the energy difference between the reactants and the highest-energy transition state on the reaction pathway.
For reactions involving aryl bromides, such as Suzuki-Miyaura cross-coupling or Ni/photoredox-catalyzed reactions, DFT can model the entire catalytic cycle. nih.govchemicalbook.com This includes steps like oxidative addition, transmetalation, and reductive elimination. For example, in a Ni/photoredox-catalyzed cross-coupling, DFT calculations revealed that the tertiary C–H bond strength of benzaldehyde (B42025) dimethyl acetal (B89532) was sufficiently weak for abstraction, indicating high selectivity. nih.gov
Transition state analysis provides a detailed picture of bond-forming and bond-breaking processes. researchgate.net For cycloaddition reactions, for example, analysis of TS geometries can distinguish between a concerted (one-step) or stepwise mechanism. researchgate.netmdpi.com The degree of synchronicity in a concerted reaction can be assessed by comparing the lengths of the forming bonds in the transition state structure. researchgate.net While a specific transition state analysis for a reaction of this compound was not found, this methodology is standard for understanding its reactivity in processes like cross-coupling, where it would serve as the electrophilic partner.
Charge Redistribution and Dipole Moment Analysis under External Electric Fields
Quantum-Mechanical Calculations of Resonance Energy in Conjugated Systems
Resonance energy is a key concept in organic chemistry that quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. scribd.com Benzene (B151609) is the archetypal aromatic compound, with a significant resonance energy of about 36 kcal/mol, which accounts for its unique stability and reactivity. scribd.com
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
In 2016, a new perspective for studying organic reactions called Molecular Electron Density Theory (MEDT) was proposed. researchgate.net This theory posits that the changes in electron density, rather than frontier molecular orbital interactions, are the primary drivers of chemical reactivity. researchgate.net MEDT has been successfully applied to understand the mechanisms, reactivities, and selectivities of various organic reactions, particularly cycloadditions. researchgate.net
The theory analyzes the flow of electron density from nucleophilic to electrophilic regions of the reacting molecules along the reaction pathway. The polar character of a reaction is established by analyzing the charge transfer at the transition state. researchgate.net For example, in [3+2] cycloaddition reactions, MEDT has been used to classify the reactivity of the three-atom components based on their electronic structure, categorizing them as pseudodiradical, pseudo(mono)radical, carbenoid, or zwitterionic. researchgate.net While a specific MEDT study on this compound is not available, this theoretical framework could be used to analyze its participation in polar reactions, providing a detailed understanding of the electron density reorganization during bond formation.
Data Science Approaches in Aryl Bromide Substrate Scope Analysis
Modern chemical research is increasingly leveraging data science to accelerate discovery and deepen understanding. In the context of catalysis, data science techniques are used to analyze the vast chemical space of possible reactants and predict their reactivity. chemrxiv.org
For Ni/photoredox-catalyzed cross-coupling reactions, data science has been integrated with DFT to analyze the substrate scope of aryl bromides. nih.govchemrxiv.orgresearchgate.net This approach involves:
Featurization: Describing each aryl bromide molecule with a set of numerical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, bond dissociation energies, electrostatic potentials) and structural properties. chemrxiv.org
Dimensionality Reduction and Clustering: Using statistical tools like hierarchical clustering to group large sets of multivariate data into natural clusters. This allows for the selection of a diverse yet manageable set of substrates that are representative of the broader chemical space of aryl bromides. nih.gov
Modeling and Prediction: Employing supervised machine learning algorithms to build models that correlate the molecular features with experimental outcomes (e.g., reaction yield). chemrxiv.orgscispace.com
This methodology enables researchers to move beyond traditional, often non-standardized, substrate scope evaluations. By systematically selecting a representative scope of aryl bromides, it becomes possible to identify reactivity trends, compare different catalytic methods more effectively, and predict the outcomes for new, untested substrates. chemrxiv.orgresearchgate.net For example, this approach helped rationalize why an electron-rich substrate like 1-bromo-4-tert-butylbenzene (B1210543) gave a low yield (16%) under conditions optimized for an electron-deficient one, and guided the optimization to achieve a much higher yield (78%) by adding an exogenous bromide source. nih.govscispace.com
| Aryl Bromide Substrate | Key Feature | Yield (%) | Reference |
|---|---|---|---|
| 4'-bromoacetophenone | Electron-deficient | 82 | scispace.com |
| 1-bromo-4-tert-butylbenzene | Electron-rich | 16 | nih.govscispace.com |
| 1-bromo-4-tert-butylbenzene (optimized) | Electron-rich | 78 | scispace.com |
Applications and Emerging Research Frontiers for 1 Bromo 2,4 Diphenyl Benzene
Role as a Key Synthetic Building Block in Complex Organic Molecule Synthesis
The strategic placement of a bromine atom on the terphenyl scaffold of 1-Bromo-2,4-diphenyl-benzene makes it an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct more intricate and complex molecular architectures. The bromine atom serves as a reactive handle, allowing for the facile introduction of new functional groups and the extension of the molecule's π-conjugated system. nih.gov
This reactivity is fundamental to its role in building larger, multi-component systems. For instance, it is a key intermediate in the synthesis of highly substituted terphenyls and other polyphenylene structures. The ability to selectively functionalize the brominated position allows chemists to design and construct molecules with tailored electronic and photophysical properties.
Development of Advanced Organic Materials
The unique electronic and structural characteristics of this compound make it a valuable precursor for the development of advanced organic materials with a wide range of applications. nih.gov
Organic Electronics and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Photoconductive Materials)
Derivatives of this compound are actively being explored for their potential in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The terphenyl core provides a rigid and electronically active platform that can be functionalized to create materials with desirable light-emitting and charge-transporting properties. nih.gov
In one study, a dendrimer (D1) was synthesized using a derivative of this compound in a Suzuki-Miyaura cross-coupling reaction. nih.gov This dendrimer was then utilized in the construction of an OLED device. Another dendrimer (D2) from the same study, when used in an OLED, exhibited a maximum external quantum efficiency of 2.82%, a turn-on voltage of 3.4 V, and a maximum luminance of 5515 cd/m². nih.gov These performance metrics highlight the potential of materials derived from this compound in creating efficient light-emitting devices.
The following table summarizes the performance of an OLED device incorporating a dendrimer synthesized from a derivative of this compound:
| Parameter | Value | Reference |
| Maximum External Quantum Efficiency (EQE) | 2.82% | nih.gov |
| Turn-on Voltage | 3.4 V | nih.gov |
| Maximum Luminance | 5515 cd/m² at 8.9 V | nih.gov |
Conjugated Systems and π-Extended Molecular Architectures
The synthesis of extended π-conjugated systems is a central theme in materials science, as these molecules often exhibit interesting electronic and optical properties. researchgate.net this compound is an ideal starting material for building such architectures. The bromine atom allows for the coupling of multiple terphenyl units or the attachment of other conjugated fragments, leading to the formation of larger, more complex systems. nih.gov
The photophysical properties of two such dendrimers, D1 and D2, are detailed in the table below:
| Dendrimer | Absorption Maxima (λ_max) | Emission Quantum Yield (Φ_F) | Reference |
| D1 | ~250 nm, ~325 nm | 0.32 | nih.gov |
| D2 | ~254 nm, ~323 nm | 0.78 | nih.gov |
Dendrimer and Polymer Synthesis
As previously mentioned, this compound is a key building block in the synthesis of dendrimers. nih.govresearchgate.net The convergent synthetic method, where dendrons are built from the outside-in and then attached to a central core, often utilizes multifunctional compounds like trisubstituted benzenes. britannica.com The reactivity of the bromine atom in this compound allows for its incorporation into these dendritic structures through reactions like the Suzuki-Miyaura coupling. nih.gov
In a specific example, a dendrimer was successfully synthesized from 1-bromo-3,5-diphenylbenzene (B177409) and a triazine-based core with a 50% yield using a palladium catalyst. nih.gov This demonstrates the practical utility of bromo-diphenylbenzene derivatives in constructing these complex macromolecules.
Furthermore, polymers derived from phenylene units, known as polyphenylenes, are a class of high-performance materials. physicsjournal.netmordorintelligence.com These polymers are known for their thermal stability, chemical resistance, and mechanical strength. physicsjournal.netresearchgate.net The polymerization of monomers derived from this compound can lead to the formation of polyphenylenes with specific properties tailored for various applications.
Research in Medicinal Chemistry and Biomolecular Probes
The terphenyl scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. ufrj.br While direct applications of this compound in medicinal chemistry are still an emerging area of research, the potential of brominated terphenyl derivatives is significant. acs.orgacs.org
For instance, research into inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy, has explored the use of terphenyl-based small molecules. acs.org In one study, brominated and iodinated terphenyl derivatives were synthesized and showed inhibitory activity. acs.org Although a different isomer was used, this highlights the potential for halogenated terphenyls to serve as a basis for the design of potent therapeutic agents.
Furthermore, naturally occurring brominated compounds often exhibit significant biological activity. rsc.org Complex polybrominated p-terphenyl (B122091) ethers have been isolated from mushrooms and have been the subject of synthetic studies. acs.org This suggests that the bromo-terphenyl motif found in this compound could be a valuable starting point for the synthesis of novel, biologically active compounds. The bromine atom provides a site for further functionalization, allowing for the creation of a library of derivatives to be screened for medicinal properties. ufrj.br
Functional Materials and Specialty Chemicals for Industrial Applications
The derivatives of this compound, particularly polyphenylene polymers, have significant potential for use as functional materials and specialty chemicals in various industrial sectors. physicsjournal.netmordorintelligence.com Polyphenylene-based materials are known for their high thermal stability, chemical resistance, and excellent mechanical properties. physicsjournal.netresearchgate.net
Polyphenylene derivatives such as polyphenylene sulfide (B99878) (PPS) are widely used in the automotive and electronics industries. britannica.commordorintelligence.com They are utilized in components that require high-temperature stability, such as electrical connectors, ignition systems, and parts for hybrid vehicles. mordorintelligence.com The synthesis of novel polyphenylene structures from monomers like this compound could lead to materials with enhanced performance characteristics for these demanding applications.
Additionally, brominated aromatic compounds are a major class of industrial chemicals, particularly as flame retardants. nih.gov While the direct use of this compound as a flame retardant is not widely documented, its structural class is relevant to this field. Terphenyls, in general, are also used as heat transfer fluids and dye carriers in the textile industry. acs.orgevitachem.com The functionalization of the this compound core could lead to the development of specialty chemicals with tailored properties for these and other industrial uses. evitachem.com For example, the incorporation of long alkyl chains onto a polyphenylene backbone derived from a related monomer has been shown to create polymers with plasticizing properties, potentially useful for creating flexible and corrosion-resistant coatings. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-2,4-diphenyl-benzene, and how are reaction conditions optimized for yield and purity?
- Synthetic Routes :
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling between 1-bromo-2,4-dihalobenzene and phenylboronic acid derivatives can introduce phenyl groups at positions 2 and 4. Ligands like triphenylphosphine and bases such as K₂CO₃ are critical for catalytic efficiency .
- Bromination : Direct bromination of 2,4-diphenylbenzene using bromine (Br₂) with Lewis acids (e.g., FeBr₃) as catalysts. Reaction temperature (0–25°C) and stoichiometric control of Br₂ are key to minimizing polybromination .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.8 ppm). The bromine atom induces deshielding, distinct from fluorine or chlorine analogs. Integration ratios confirm substitution patterns (e.g., 2,4-disubstitution symmetry) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 323 (C₁₈H₁₃Br⁺). Isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) validate bromine presence .
- IR : Absence of O–H or N–H stretches confirms purity. C–Br stretch appears near 550–650 cm⁻¹ .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing this compound via cross-coupling reactions?
- Steric and Electronic Effects : Use bulky ligands (e.g., SPhos) to favor coupling at less hindered positions. Electron-withdrawing substituents on the boronic acid enhance reactivity at meta/para positions .
- Precursor Design : Start with 1-bromo-2,4-dihalobenzene to leverage halogen reactivity differences (Br > Cl in oxidative addition) .
- Computational Modeling : DFT calculations predict regioselectivity by analyzing transition-state energies for competing pathways .
Q. How do solvent polarity and catalyst systems influence the rate and outcome of Suzuki-Miyaura couplings involving this compound?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions (e.g., hydrodebromination). DMF balances reactivity and selectivity .
- Catalyst Systems : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in sterically demanding reactions. Additives like TBAB (tetrabutylammonium bromide) improve solubility and turnover .
- Kinetic Studies : Variable-temperature NMR tracks intermediate formation. Rate constants correlate with solvent donor numbers (e.g., DMSO > DMF) .
Q. How can researchers resolve discrepancies in reported reaction yields for bromination of diphenylbenzene derivatives under varying catalytic conditions?
- Controlled Replication : Systematically vary catalysts (FeBr₃ vs. AlCl₃), bromine equivalents (1.0–1.2 eq), and reaction times. Use GC-MS to quantify byproducts (e.g., dibrominated isomers) .
- Mechanistic Probes : Isotopic labeling (⁸¹Br) or in situ Raman spectroscopy identifies active intermediates. Competing pathways (electrophilic vs. radical bromination) may explain yield variations .
Safety and Handling
Q. What safety protocols are recommended for handling this compound, given its structural analogs' hazardous properties?
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) .
- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE. Structural analogs (e.g., bromobenzene) are toxic upon inhalation or dermal absorption .
- Waste Disposal : Neutralize with 10% sodium thiosulfate before incineration. Follow EPA guidelines for halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
